(9Z)-9-(hydroxyimino)-2,7-dinitro-9H-fluorene-4-carboxylic acid
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Overview
Description
9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID is a complex organic compound with the molecular formula C14H7N3O7 It is known for its unique structure, which includes a fluorene backbone with hydroxyimino and dinitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID typically involves multiple steps, starting from fluorene derivatives. Common synthetic routes include nitration, oxidation, and hydroxyimino formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and oxidation processes, utilizing robust equipment to handle the reactive intermediates. The production methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydroxyimino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions include various fluorene derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The hydroxyimino and nitro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
- 9-HYDROXYIMINO-9H-FLUORENE-4-CARBOXYLIC ACID
- 9-HYDROXYIMINO-4,5-DINITRO-9H-FLUORENE-2,7-DISULFONIC ACID
- 9-HYDROXYIMINO-2,5,7-TRINITRO-9H-FLUORENE-4-CARBOXYLIC ACID
Uniqueness
Compared to similar compounds, 9-HYDROXYIMINO-2,7-DINITRO-9H-FLUORENE-4-CARBOXYLIC ACID is unique due to its specific functional groups and their arrangement on the fluorene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H7N3O7 |
---|---|
Molecular Weight |
329.22 g/mol |
IUPAC Name |
(9Z)-9-hydroxyimino-2,7-dinitrofluorene-4-carboxylic acid |
InChI |
InChI=1S/C14H7N3O7/c18-14(19)11-5-7(17(23)24)4-10-12(11)8-2-1-6(16(21)22)3-9(8)13(10)15-20/h1-5,20H,(H,18,19)/b15-13- |
InChI Key |
XZJGHMGXVLOYSQ-SQFISAMPSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])/C(=N/O)/C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C3=C2C(=CC(=C3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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